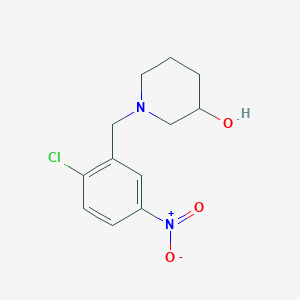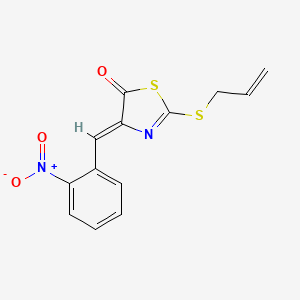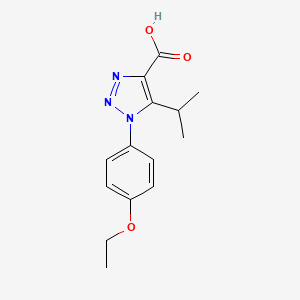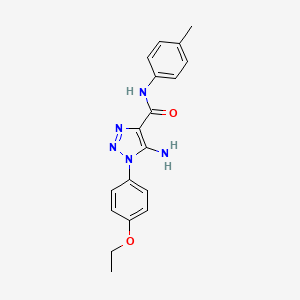amino]benzamide](/img/structure/B5085216.png)
N-(4-chlorobenzyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide, commonly known as CDB-2914, is a synthetic steroid receptor modulator that has been extensively studied for its potential use in reproductive medicine. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for a variety of applications. In
Mécanisme D'action
CDB-2914 works by binding to the progesterone receptor and blocking the action of progesterone. This prevents the thickening of the endometrium and inhibits ovulation, making it a potent contraceptive. Additionally, CDB-2914 has been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating endometriosis and uterine fibroids.
Biochemical and Physiological Effects:
CDB-2914 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of genes involved in progesterone signaling, which contributes to its anti-progestational activity. Additionally, CDB-2914 has been shown to inhibit the growth of breast cancer cells and to induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
CDB-2914 has several advantages as a research tool. It is a potent and selective progesterone receptor modulator, which makes it a valuable tool for studying the role of progesterone in reproductive biology. Additionally, CDB-2914 has been shown to have low toxicity and to be well-tolerated in animal studies. However, CDB-2914 has some limitations as a research tool. It is a synthetic compound, which may limit its relevance to natural biological systems. Additionally, its anti-progestational activity may make it difficult to use in studies that require intact progesterone signaling.
Orientations Futures
There are several future directions for research on CDB-2914. One area of interest is the development of new contraceptive options based on CDB-2914. Additionally, there is ongoing research into the use of CDB-2914 as a treatment for endometriosis, uterine fibroids, and breast cancer. Another area of interest is the development of new synthetic steroid receptor modulators based on the structure of CDB-2914. These compounds may have improved potency, selectivity, and efficacy compared to CDB-2914. Finally, there is ongoing research into the mechanism of action of CDB-2914, which may lead to a better understanding of progesterone signaling and its role in reproductive biology.
Conclusion:
In conclusion, CDB-2914 is a synthetic steroid receptor modulator that has been extensively studied for its potential use in reproductive medicine. It has a unique mechanism of action that makes it a promising candidate for a variety of applications. While there are some limitations to its use as a research tool, CDB-2914 has several advantages and is a valuable tool for studying the role of progesterone in reproductive biology. Ongoing research into CDB-2914 may lead to the development of new contraceptive options and treatments for reproductive disorders.
Méthodes De Synthèse
CDB-2914 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 3,4-dimethoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 4-(methylsulfonyl)benzoyl chloride to form the final product, CDB-2914.
Applications De Recherche Scientifique
CDB-2914 has been extensively studied for its potential use in reproductive medicine. It has been shown to have potent anti-progestational activity, which makes it a promising candidate for use as an emergency contraceptive. Additionally, CDB-2914 has been shown to have potential as a treatment for endometriosis, uterine fibroids, and breast cancer.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-26(32(28,29)20-12-13-21(30-2)22(14-20)31-3)19-10-6-17(7-11-19)23(27)25-15-16-4-8-18(24)9-5-16/h4-14H,15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVSYCQOWIMZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)
![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)


![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5085194.png)



![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5085251.png)
